1,9-Diazaspiro[5.5]undec-3-en-2-one HCl: Structural & Synthetic Analysis
1,9-Diazaspiro[5.5]undec-3-en-2-one HCl: Structural & Synthetic Analysis
This guide provides an in-depth technical analysis of 1,9-Diazaspiro[5.5]undec-3-en-2-one Hydrochloride , a spirocyclic scaffold of significant interest in medicinal chemistry. It serves as a constrained peptidomimetic template, particularly in the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.
[1][2]
Core Identity & Structural Logic
The 1,9-diazaspiro[5.5]undec-3-en-2-one core represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its ability to orient functional groups in specific 3D vectors, mimicking peptide
Chemical Identification
| Property | Detail |
| IUPAC Name | 1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride |
| CAS Number | 1172814-19-5 |
| Molecular Formula | |
| Molecular Weight | 166.22 g/mol (Free base) / 202.68 g/mol (HCl Salt) |
| SMILES | C1CNCCC12CC=CC(=O)N2.Cl |
| Core Geometry | Spiro-fusion at C6 (IUPAC numbering for spiro[5.5]undecane) |
Structural Features[2][3][4][5][6][7][8][9][10][11]
-
Spiro-Junction: The central
carbon connects a piperidine ring (Ring B) and an unsaturated lactam ring (Ring A). This creates a rigid orthogonal alignment, preventing the two rings from rotating relative to each other. - -Unsaturated Lactam: The "3-en-2-one" motif serves as a Michael acceptor in some contexts but primarily acts as a rigid hydrogen bond acceptor/donor unit.
-
Basicity: The nitrogen at position 9 (piperidine) is a secondary amine (
), making it the site of protonation for the hydrochloride salt. The nitrogen at position 1 (lactam) is non-basic due to amide resonance.
Synthetic Methodology
The most authoritative route to this scaffold was established by Jenkins et al. (2009) , utilizing Ring-Closing Metathesis (RCM) to construct the spiro-lactam ring. This modular approach allows for the introduction of diversity at the nitrogen positions.
Retrosynthetic Analysis
The spirocyclic core is disassembled into a 4-piperidone derivative and an allylic fragment. The key disconnection is the C3-C4 double bond, formed via RCM.
Step-by-Step Synthesis Protocol
Phase 1: Construction of the Quaternary Center
Reagents: N-Boc-4-piperidone, Benzylamine, Allylmagnesium bromide.
-
Imine Formation: Condensation of N-Boc-4-piperidone with benzylamine in toluene under reflux (Dean-Stark trap) yields the corresponding imine.
-
Grignard Addition: The crude imine is treated with allylmagnesium bromide in THF at -20°C.
Phase 2: Acylation
Reagents: Acryloyl chloride, Triethylamine (TEA), DCM.
-
The secondary amine (benzylamino group) is acylated with acryloyl chloride.
-
Outcome: This installs the second alkene required for metathesis.
-
Product:1-Boc-4-(N-benzyl-N-acryloylamino)-4-allylpiperidine .
-
Phase 3: Ring-Closing Metathesis (Key Step)
Reagents: Grubbs 2nd Generation Catalyst, DCM (dilute).
-
Cyclization: The diene intermediate is dissolved in anhydrous DCM (high dilution, ~0.01 M, to favor intramolecular reaction).
-
Catalysis: Grubbs II catalyst (2-5 mol%) is added. The mixture is refluxed.[3]
-
Mechanism: The ruthenium carbene initiates metathesis, releasing ethylene gas and closing the 6-membered lactam ring.
-
Product:1-Boc-9-benzyl-1,9-diazaspiro[5.5]undec-3-en-2-one .
-
Phase 4: Deprotection (Salt Formation)
To generate the target HCl salt , the protecting groups must be managed.
-
Boc Removal: Treatment with 4M HCl in dioxane cleaves the Boc group from the piperidine nitrogen.
-
Benzyl Removal: The N-benzyl group on the lactam is robust. Standard hydrogenolysis (
) would reduce the C=C double bond ("3-en"). If the target requires the alkene, the benzyl group is often retained in the commercial "HCl salt" (making it 9-benzyl-1,9-diazaspiro... HCl), or removed via specialized non-reductive methods (e.g., oxidative cleavage with CAN, though difficult on amides). -
Note: Commercial sources often list "1,9-Diazaspiro[5.5]undec-3-en-2-one HCl" referring to the N-Boc deprotected form, often retaining the N-benzyl or similar group used in synthesis, unless a specific N-unsubstituted synthesis (using allylamine + deallylation) was employed.
Diagram: Synthetic Pathway
The following diagram illustrates the Jenkins RCM route.
Caption: Synthesis of the 1,9-diazaspiro[5.5] core via Ring-Closing Metathesis (Jenkins et al., 2009).[4][1][5][3]
Physicochemical & Analytical Profile
Solubility & Handling
-
State: White to off-white solid.
-
Solubility:
-
Water: High (as HCl salt).
-
DMSO: Soluble (>10 mM).
-
Organic Solvents: Free base is soluble in DCM, MeOH; Salt is insoluble in non-polar solvents.
-
-
Stability: The
-unsaturated lactam is a potential Michael acceptor. Avoid prolonged exposure to strong nucleophiles (thiols) unless intended. Store at -20°C, desiccated.
Analytical Characterization (Expected Data)
To validate the structure, researchers should look for these spectroscopic signatures:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | Characteristic vinylic protons of the "3-en" lactam ring. | |
| 1H NMR | Piperidine ring protons adjacent to Nitrogen (shifted downfield in HCl salt). | |
| 13C NMR | Carbonyl carbon of the lactam (Amide C=O). | |
| MS (ESI) | Monoisotopic mass of the free base cation. |
Applications in Drug Discovery[3][5][6][7][8][10][11][12]
Peptidomimetics ( -Turn Mimetics)
The spiro[5.5] system constrains the backbone angles (
-
Mechanism:[1] The rigid spiro core locks the orientation of the carbonyl (H-bond acceptor) and the amine (H-bond donor), reducing the entropic penalty of binding to a receptor.
Growth Hormone Secretagogue (GHS) Analogs
This scaffold is structurally related to Ibutamoren (MK-0677) , a potent ghrelin receptor agonist.
-
Relevance: While MK-0677 uses a spiro[indoline-piperidine] core, the 1,9-diazaspiro[5.5]undec-3-en-2-one offers a simplified, lower molecular weight alternative for exploring structure-activity relationships (SAR) in the GHS binding pocket.
Kinase Inhibitors
Substituted diazaspirocycles have been explored as ATP-mimetic scaffolds.[6] The planar lactam region can interact with the hinge region of kinases, while the piperidine tail extends into the solvent-exposed or hydrophobic pockets.
Experimental Validation Workflow
To confirm the integrity of a synthesized or purchased batch:
-
Purity Check (HPLC): Run on a C18 column (Water/Acetonitrile gradient + 0.1% TFA). Impurities from RCM (ruthenium residues) are common; look for color or metal contamination.
-
Salt Stoichiometry: Perform Elemental Analysis (CHN) or Argentometric titration to confirm the mono-hydrochloride state.
-
Enone Integrity: Verify the "3-en" double bond has not been reduced (check UV absorbance at ~220-240 nm or NMR integration).
References
-
Jenkins, I. D., Lacrampe, F., Ripper, J., Alcaraz, L., Van Le, P., Nikolakopoulos, G., ...[1][7][2][3] & Quinn, R. J. (2009).[4][1][7][2][3] Synthesis of Four Novel Natural Product-Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 74(3), 1304–1313.[1][7][2][3] Link[1]
-
PubChem. (n.d.). 1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride (CID 44119107).[8][9][10] National Library of Medicine. Link
-
Molaid. (n.d.). 1,9-dibenzyl-4-phenyl-1,9-diazaspiro[5.5]undecan-2-one (Related Intermediate). Link
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- 6. 1,9-dibenzyl-4-phenyl-1,9-diazaspiro[5.5]undecan-2-one - CAS号 1452808-95-5 - 摩熵化学 [molaid.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride | C9H15ClN2O | CID 44119107 - PubChem [pubchem.ncbi.nlm.nih.gov]
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